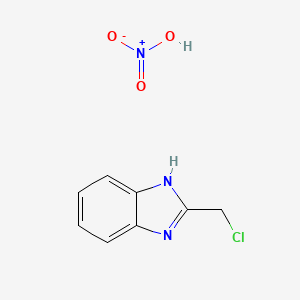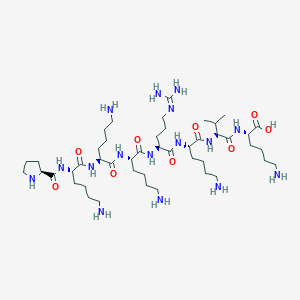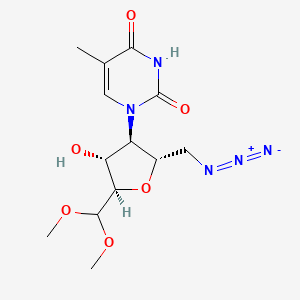![molecular formula C15H12F2N4O B15169996 4-(2-Fluoroethoxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine CAS No. 917758-67-9](/img/structure/B15169996.png)
4-(2-Fluoroethoxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Fluoroethoxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a pyrido[3,2-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoroethoxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine typically involves multi-step reactions starting from commercially available precursors. One common route includes the following steps:
Formation of the pyrido[3,2-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminopyridine and a suitable aldehyde or ketone.
Introduction of the fluoroethoxy group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with 2-fluoroethanol under basic conditions.
Attachment of the 4-fluorophenyl group: This can be accomplished through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a 4-fluorophenylboronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoroethoxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(2-Fluoroethoxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with therapeutic properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Fluoroethoxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-Dimethylphenyl)-1-(2-(4-fluorophenyl)-2-oxoethyl)pyrimidin-1-ium bromide
- 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde
Uniqueness
4-(2-Fluoroethoxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine is unique due to its specific combination of functional groups and its pyrido[3,2-d]pyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
917758-67-9 |
|---|---|
Molecular Formula |
C15H12F2N4O |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
4-(2-fluoroethoxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C15H12F2N4O/c16-7-8-22-14-13-12(20-15(18)21-14)6-5-11(19-13)9-1-3-10(17)4-2-9/h1-6H,7-8H2,(H2,18,20,21) |
InChI Key |
ZOHHVROVUSGPGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C2)N=C(N=C3OCCF)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B15169924.png)
![N-[(1E)-3-Oxo-1-buten-1-yl]benzamide](/img/structure/B15169938.png)

![4-{[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]oxy}butane-1-sulfonic acid](/img/structure/B15169952.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-4-cyanobenzamide](/img/structure/B15169957.png)


![2,9-Bis[4-(9H-carbazol-9-YL)phenyl]-1,10-phenanthroline](/img/structure/B15169972.png)

![6-(1-Benzothiophen-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169984.png)
![2-Hydroxy-3-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B15169988.png)
![Phosphonic acid, [(4-bromophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester](/img/structure/B15169991.png)
![2-{1-[(Trimethylsilyl)oxy]ethylidene}cyclohexan-1-one](/img/structure/B15170008.png)
